molecular formula C18H32O B12929464 (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane

(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane

Cat. No.: B12929464
M. Wt: 264.4 g/mol
InChI Key: RSWYJAMVUDLFEQ-DAVHDFPJSA-N
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Description

(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features an oxirane ring, which is a three-membered cyclic ether, and two distinct alkenyl chains. The specific configuration of the compound is denoted by the (2R,3S) and (E,Z) descriptors, indicating the spatial arrangement of the substituents around the oxirane ring and the double bonds in the alkenyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves multiple steps, including the formation of the oxirane ring and the introduction of the alkenyl chains. One common approach is the Sharpless asymmetric epoxidation, which allows for the enantioselective formation of the oxirane ring. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as reagents under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.

    Reduction: The alkenyl chains can be reduced to form saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the alkenyl chains results in saturated hydrocarbons.

Scientific Research Applications

(2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The alkenyl chains may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane: Similar structure with an additional carbon in the alkenyl chain.

    (2R,3S)-2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane: Similar structure with a different alkenyl chain length.

Uniqueness

The uniqueness of (2R,3S)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

(2R,3S)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane

InChI

InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m1/s1

InChI Key

RSWYJAMVUDLFEQ-DAVHDFPJSA-N

Isomeric SMILES

CCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C/CC

Canonical SMILES

CCCCCCCCC=CCC1C(O1)CC=CCC

Origin of Product

United States

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